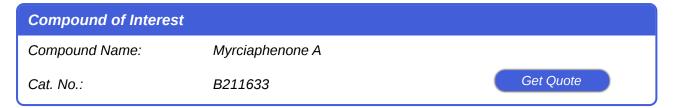


In-Depth Technical Guide to Myrciaphenone A: Physical and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrciaphenone A is a naturally occurring acetophenone C-glucoside that has been isolated from several plant species, including Myrcia multiflora, Leontodon tuberosus, and Curcuma comosa. This document provides a comprehensive overview of the known physical and chemical properties of **Myrciaphenone A**, based on available scientific literature. It includes tabulated quantitative data, detailed experimental protocols for its isolation and characterization, and visualizations of relevant chemical structures and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Myrciaphenone A, with the molecular formula C₁₄H₁₈O₉, is characterized by an acetophenone core linked to a glucose molecule through a C-glycosidic bond.

Table 1: Chemical and Physical Properties of Myrciaphenone A



Property	Value	Source
Molecular Formula	C14H18O9	[Yoshikawa et al., 1998]
Molecular Weight	330.29 g/mol	[Yoshikawa et al., 1998]
Appearance	Colorless Needles	[Yoshikawa et al., 1998]
Melting Point	188 - 190 °C	[Yoshikawa et al., 1998]
Optical Rotation	[α]D ²⁵ -25.8° (c=1.0, MeOH)	[Yoshikawa et al., 1998]
CAS Number	26089-54-3	PubChem

Spectroscopic Data

The structural elucidation of **Myrciaphenone A** was achieved through a combination of spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H-NMR Spectroscopic Data for Myrciaphenone A (500 MHz, CD₃OD)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Aglycone			
3	6.28	d	2.1
5	6.16	d	2.1
COCH₃	2.65	S	
Glucose			_
1'	4.95	d	9.8
2'	4.15	dd	9.8, 8.5
3'	3.50	t	8.5
4'	3.43	t	8.5
5'	3.45	m	
6'a	3.88	dd	12.2, 2.4
6'b	3.73	dd	12.2, 5.5
Source: Yoshikawa et al., 1998			

Table 3: ¹³C-NMR Spectroscopic Data for Myrciaphenone A (125 MHz, CD₃OD)



Position	Chemical Shift (δ, ppm)	
Aglycone		
1	106.3	
2	165.6	
3	96.8	
4	168.1	
5	95.4	
6	163.0	
COCH ₃	204.4	
COCH₃	33.1	
Glucose		
1'	74.8	
2'	72.0	
3'	79.9	
4'	71.5	
5'	82.4	
6'	62.7	
Source: Yoshikawa et al., 1998		

Table 4: Other Spectroscopic Data for Myrciaphenone A



Technique	Key Features
UV-Vis (MeOH)	λmax (log $ε$): 218 (4.38), 291 (4.13), 328 (sh) nm
IR (film)	νmax: 3350 (OH), 1620 (C=O) cm ⁻¹
Mass Spectrometry (HR-FABMS)	m/z: 331.1029 [M+H] ⁺ (Calcd. for C ₁₄ H ₁₉ O ₉ : 331.1029)
Source: Yoshikawa et al., 1998	

Experimental Protocols Isolation of Myrciaphenone A from Myrcia multiflora

The following protocol is based on the methodology described by Yoshikawa et al. (1998).

Caption: Isolation workflow for Myrciaphenone A.

Methodology:

- Extraction: The dried leaves of Myrcia multiflora are extracted with hot methanol.
- Concentration: The methanolic extract is concentrated under reduced pressure.
- Partitioning: The resulting extract is suspended in water and partitioned with ethyl acetate.
- Chromatography (Initial): The aqueous layer is subjected to column chromatography on a
 Diaion HP-20 column, eluting with a gradient of water to methanol.
- Chromatography (Silica Gel): Fractions containing Myrciaphenone A are further purified by repeated column chromatography on silica gel using a chloroform-methanol-water solvent system.
- HPLC Purification: Final purification is achieved by high-performance liquid chromatography (HPLC) on an octadecylsilane (ODS) column with a methanol-water mobile phase to yield pure Myrciaphenone A.



General Spectroscopic Methods

- NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were recorded on a 500 MHz spectrometer in deuterated methanol (CD₃OD) with tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the exact mass and molecular formula.
- UV-Vis Spectroscopy: UV-Vis spectra were obtained in methanol.
- IR Spectroscopy: IR spectra were recorded as a film.
- Optical Rotation: Optical rotation was measured in methanol at 25 °C.

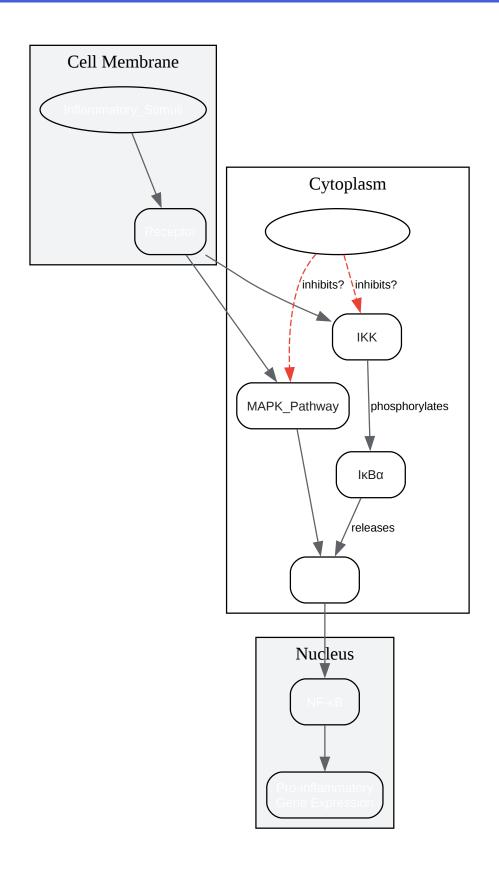
Potential Biological Activities and Signaling Pathways (Hypothesized)

While specific biological studies on isolated **Myrciaphenone A** are limited, its structural class as a phenolic C-glucoside suggests potential antioxidant and anti-inflammatory activities. The initial report by Yoshikawa et al. (1998) also indicates inhibitory effects on aldose reductase and α -glucosidase, suggesting a potential role in managing diabetic complications.

Hypothesized Anti-inflammatory Signaling Pathway

Based on the known mechanisms of similar phenolic compounds, **Myrciaphenone A** may exert anti-inflammatory effects by modulating key signaling pathways such as the NF-kB and MAPK pathways.





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Caption: Hypothesized anti-inflammatory pathway of Myrciaphenone A.



Proposed Antioxidant Activity Workflow

The antioxidant potential of **Myrciaphenone A** can be evaluated using standard in vitro assays.

Caption: Workflow for assessing antioxidant activity.

Conclusion

Myrciaphenone A is a well-characterized C-glucosylacetophenone with defined physical and spectroscopic properties. Its chemical structure suggests potential for further investigation into its biological activities, particularly as an antioxidant, anti-inflammatory, and anti-diabetic agent. The detailed information provided in this guide serves as a solid foundation for researchers to design and conduct further studies to explore the therapeutic potential of this natural compound.

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